Home > Products > Screening Compounds P39110 > N~1~-Cyclohexyl-4-[(3-methylphenoxy)methyl]benzamide
N~1~-Cyclohexyl-4-[(3-methylphenoxy)methyl]benzamide -

N~1~-Cyclohexyl-4-[(3-methylphenoxy)methyl]benzamide

Catalog Number: EVT-4340117
CAS Number:
Molecular Formula: C21H25NO2
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

  • Compound Description: This compound is an ester synthesized from l-menthol and phenibut. It was investigated for its potential anticonvulsant activity. []

trans-3,4-Dichloro-N-[[1-(dimethylamino)-4-phenylcyclohexyl]methyl]-benzamide (AP01; 4-phenyl-AH-7921)

  • Compound Description: AP01 belongs to the 1-benzamidomethyl-1-cyclohexyldialkylamine class of novel synthetic opioids (NSO). It shows high affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR) and displays antinociceptive activity in rats. []

6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine (CMTP)

  • Compound Description: CMTP, a pyridazine derivative, has been synthesized and structurally characterized by NMR, IR, mass spectrometry, and single-crystal X-ray diffraction. The compound's antioxidant activity has been investigated through molecular docking studies. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

  • Compound Description: TAS-116 is a potent and selective inhibitor of heat shock protein 90 (HSP90) with oral bioavailability. It exhibits antitumor effects in an NCI-H1975 xenograft mouse model. []

N-Cyclohexyl-4-(methoxycarbonyl)benzamide

  • Compound Description: This compound has been characterized by FT-IR, fast-atom bombardment-mass spectrometry, 1H-NMR, 13C-NMR, and high-performance liquid chromatography. []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulphonate (Imatinib mesylate)

  • Compound Description: Imatinib mesylate is an antileukemic cytostatic drug. It exists in different crystalline forms, including a new η-modification. []

N-Carbamidoyl-4-((3-ethyl-2,4,4-trimethylcyclohexyl)methyl)benzamide (Compound 5)

  • Compound Description: Compound 5 enhances the cytotoxic effects of staurosporine by inhibiting Tim16, a protein involved in apoptosis regulation. []

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)

  • Compound Description: MGCD0103 is an orally bioavailable histone deacetylase (HDAC) inhibitor that has shown promise as an anticancer agent. []

N-cyclohexyl-N-methyl-4-[(1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazolin-7-yl)oxy]butyramide (Lixazinone, RS-82856)

  • Compound Description: Lixazinone is a cyclic AMP phosphodiesterase (cAMP PDE) inhibitor and cardiotonic agent. Research has explored prodrug strategies to improve its solubility for intravenous administration. []

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide (Compound 36)

  • Compound Description: Compound 36 is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, showing promise as a therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis (RA). []

Properties

Product Name

N~1~-Cyclohexyl-4-[(3-methylphenoxy)methyl]benzamide

IUPAC Name

N-cyclohexyl-4-[(3-methylphenoxy)methyl]benzamide

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C21H25NO2/c1-16-6-5-9-20(14-16)24-15-17-10-12-18(13-11-17)21(23)22-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15H2,1H3,(H,22,23)

InChI Key

XTBJXSLCUSLJSR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.